Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate
Overview
Description
Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs) have been increasingly important in supramolecular chemistry, offering applications in nanotechnology and polymer processing due to their self-assembly into one-dimensional, nanometer-sized rod-like structures. These structures are stabilized by threefold H-bonding, with their multivalent nature driving applications in the biomedical field, indicating that compounds with similar structural features could also find use in these areas (Cantekin, de Greef, & Palmans, 2012).
Green Chemistry and Catalysis
In the context of green chemistry, methane conversion via oxidative methylation of aromatics over zeolite catalysts has been explored, suggesting the potential role of compounds with similar functionalities in catalytic processes aimed at converting methane to more valuable higher hydrocarbons. This process, termed “oxidative methylation,” involves intermediate methanol formation by methane partial oxidation, followed by benzene methylation, showcasing the importance of such compounds in environmental and industrial applications (Adebajo, 2007).
Biomedical Applications
The review on chromones, for example, indicates that compounds with specific functional groups have significant antioxidant properties, which can neutralize active oxygen and cut off free radicals processes, potentially delaying or inhibiting cell impairment that leads to various diseases. Such properties might also be relevant for compounds like "Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate," suggesting its potential in developing therapeutic agents or in studying biological systems (Yadav, Parshad, Manchanda, & Sharma, 2014).
Fluorescent Chemosensors
Research on fluorescent chemosensors based on specific chemical scaffolds highlights the role of structural motifs in detecting various analytes, including metal ions and organic molecules. The presence of certain functional groups within these compounds facilitates high selectivity and sensitivity, which could be extrapolated to the applications of "this compound" in sensing and detection technologies (Roy, 2021).
Properties
IUPAC Name |
methyl 3-[[4-(trifluoromethyl)piperidin-1-yl]methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-21-14(20)12-4-2-3-11(9-12)10-19-7-5-13(6-8-19)15(16,17)18/h2-4,9,13H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPVJVFLQTAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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